molecular formula C9H7ClN2O2 B1613467 4-chloro-6-methyl-1H-indazole-3-carboxylic acid CAS No. 885521-90-4

4-chloro-6-methyl-1H-indazole-3-carboxylic acid

Cat. No. B1613467
CAS RN: 885521-90-4
M. Wt: 210.62 g/mol
InChI Key: JKHFOYIGYJNUEP-UHFFFAOYSA-N
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Description

4-chloro-6-methyl-1H-indazole-3-carboxylic acid is a chemical compound that belongs to the class of indazoles . Indazoles are a type of heterocyclic aromatic organic compounds that have a wide variety of medicinal applications .


Synthesis Analysis

The synthesis of indazoles, including 4-chloro-6-methyl-1H-indazole-3-carboxylic acid, involves several strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of indazoles is characterized by a benzene ring fused to a pyrazole ring . The unique structure of indazole is due to its planarity and the presence of two nitrogen atoms, which permits the alteration of its sites to produce a wide variety of biological and medicinal variations .


Chemical Reactions Analysis

Indazoles undergo a variety of chemical reactions. For instance, 1,3-dipolar cycloaddition reactions between α-substituted α-diazomethylphosphonates and arynes provide 3-alkyl/aryl-1H-indazoles and 3-alkyl/aryl-3H-indazole-3-phosphonates efficiently under simple reaction conditions .

Safety And Hazards

While specific safety and hazard information for 4-chloro-6-methyl-1H-indazole-3-carboxylic acid is not available in the retrieved papers, general safety measures for handling similar compounds include wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with eyes, skin, or clothing, and avoiding ingestion and inhalation .

Future Directions

The future directions for research on 4-chloro-6-methyl-1H-indazole-3-carboxylic acid and similar compounds could involve exploring their medicinal properties for the treatment of various pathological conditions . The strategies for the synthesis of indazoles could also be further optimized .

properties

IUPAC Name

4-chloro-6-methyl-1H-indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-4-2-5(10)7-6(3-4)11-12-8(7)9(13)14/h2-3H,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKHFOYIGYJNUEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)Cl)C(=NN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646495
Record name 4-Chloro-6-methyl-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-6-methyl-1H-indazole-3-carboxylic acid

CAS RN

885521-90-4
Record name 4-Chloro-6-methyl-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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